
Estradiol undecylate
概要
説明
エストラジオールウンデシレートは、エストラジオールのC17βウンデカン酸エステルである合成エストロゲンエステルです。これは、エストラジオールの長効性プロドラッグであり、体内ではエストラジオールに変換されます。 エストラジオールウンデシレートは、トランスジェンダー女性におけるホルモン療法および男性における前立腺がんの治療に使用されてきました .
製法
合成経路と反応条件
エストラジオールウンデシレートは、エストラジオールとウンデカン酸のエステル化によって合成されます。この反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を用いて、還流条件下で行われます。 反応混合物は、その後、再結晶またはクロマトグラフィーによって精製して最終生成物を得ます .
工業的生産方法
工業的な設定では、エストラジオールウンデシレートの生産は同様の原理に従いますが、より大規模に行われます。このプロセスには、大型反応器と連続フローシステムを使用し、製品品質を安定させます。 精製工程には、目的の純度レベルを達成するために、蒸留や高速液体クロマトグラフィー(HPLC)などの追加技術が含まれる場合があります .
化学反応解析
反応の種類
エストラジオールウンデシレートは、次のものを含むいくつかのタイプの化学反応を受けます。
加水分解: エストラジオールウンデシレートのエステル結合は、肝臓、血液、組織の酵素であるエステラーゼによって加水分解されてエストラジオールとウンデカン酸が放出されます.
酸化: エストラジオールウンデシレートは酸化されて、より活性の低いエストロゲンであるエストロンを形成することができます.
一般的な試薬と条件
加水分解: エステラーゼを用いた酵素的加水分解。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。
生成される主な生成物
加水分解: エストラジオールとウンデカン酸。
酸化: エストロン。
還元: エストラジオールのさまざまな還元代謝産物.
科学研究の応用
エストラジオールウンデシレートは、さまざまな分野における用途について広く研究されてきました。
準備方法
Synthetic Routes and Reaction Conditions
Estradiol undecylate is synthesized through the esterification of estradiol with undecanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Estradiol undecylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form estrone, a less potent estrogen.
Reduction: The compound can undergo reduction reactions to form various metabolites.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Estradiol and undecanoic acid.
Oxidation: Estrone.
Reduction: Various reduced metabolites of estradiol.
科学的研究の応用
Hormone Replacement Therapy
Menopausal Symptom Management
Estradiol undecylate is utilized in hormone replacement therapy to alleviate menopausal symptoms such as hot flashes, vaginal dryness, and sleep disturbances. Its long-acting formulation allows for less frequent administration compared to other estrogen therapies, enhancing patient compliance and comfort.
Transgender Hormone Therapy
In transgender women, this compound serves as a feminizing hormone therapy. Research indicates that its extended release minimizes the frequency of injections while effectively suppressing testosterone levels. This application has been evaluated in clinical trials to establish optimal dosing regimens and monitor long-term effects .
Treatment of Prostate Cancer
Historically, this compound was employed in high doses to treat prostate cancer by inhibiting testosterone production. Although newer agents have largely replaced it due to concerns over side effects like gynecomastia and cardiovascular risks, it remains a relevant option in specific cases. Clinical studies have documented its use at dosages of 100 mg every 3 to 4 weeks via intramuscular injection for this indication .
Other Medical Uses
Suppression of Sex Drive
this compound has been used as part of treatment regimens aimed at reducing sexual drive in certain populations, such as sex offenders. Administered at doses ranging from 50 to 100 mg every 3 to 4 weeks, it leverages its hormonal effects to achieve this outcome .
Breast Cancer Treatment
The compound has also been explored for its potential in treating breast cancer in women, particularly in the context of hormone-sensitive tumors. Its ability to modulate estrogen levels can be beneficial in managing specific cancer types .
Pharmacokinetics and Mechanism of Action
This compound is administered through intramuscular injection, providing high bioavailability and a prolonged duration of action that can last from one to four months depending on the dose. Upon administration, it is converted into estradiol within the body, where it acts as an agonist of estrogen receptors (ERα and ERβ). This binding activates estrogen-responsive genes that regulate various biological processes including cell growth, differentiation, and metabolism.
Case Studies and Research Findings
Several clinical studies have highlighted the effectiveness and safety profile of this compound in various therapeutic contexts:
- Transgender Women Studies : A randomized clinical trial evaluated different estradiol regimens in treatment-naive transgender women. The study aimed to assess testosterone suppression over time while monitoring metabolic changes associated with hormone therapy .
- Prostate Cancer Treatment : Clinical assessments have documented the efficacy of this compound in managing prostate cancer, focusing on its role in testosterone suppression and patient outcomes .
- Menopausal Symptom Relief : Research exploring this compound's role in managing menopausal symptoms has demonstrated its potential effectiveness compared to other formulations.
作用機序
エストラジオールウンデシレートは、エストラジオールなどのエストロゲンの生物学的標的であるエストロゲン受容体の作動薬として作用します。投与後、それは加水分解されてエストラジオールが放出され、その後、さまざまな組織のエストロゲン受容体に結合します。この結合はエストロゲン受容体を活性化し、遺伝子発現の変化とそれに続く生理学的効果をもたらします。 関与する分子標的と経路には、生殖組織、骨密度、心血管の健康の調節が含まれます .
類似化合物との比較
エストラジオールウンデシレートは、その長効性のために、エストロゲンエステルの中でユニークです。類似の化合物には以下が含まれます。
- エストラジオールアセテート
- エストラジオールベンゾエート
- エストラジオールシピオネート
- エストラジオールバレレート
- エストラジオールジウンデシレート
- エストラジオールジウンデシレネート
生物活性
Estradiol undecylate is a synthetic estrogen, specifically an ester derivative of estradiol, known for its prolonged release and effectiveness in hormone replacement therapy and gender-affirming treatments. This article delves into its biological activity, pharmacodynamics, clinical applications, and associated case studies.
This compound is characterized by its C17β undecanoate ester, which enhances its lipid solubility and allows for extended release when administered intramuscularly. This compound acts as an agonist of estrogen receptors (ERα and ERβ), leading to the modulation of various biological pathways related to growth, differentiation, and metabolism. Upon binding to estrogen receptors, the receptor-ligand complex translocates into the nucleus, influencing gene transcription that regulates cellular functions .
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Hormonal Regulation : It influences levels of sex hormone-binding globulin (SHBG), testosterone, cortisol, and prolactin.
- Cardiovascular Effects : Clinical trials have reported significant cardiovascular morbidity in patients treated with this compound for prostate cancer, including peripheral edema and coronary heart disease .
- Cancer Treatment : It is utilized in hormone therapy for prostate cancer due to its anti-androgenic properties.
Clinical Applications
This compound is primarily used in:
- Hormone Replacement Therapy (HRT) : For menopausal women to alleviate symptoms associated with estrogen deficiency.
- Gender-Affirming Hormone Therapy : For transgender women, where it is administered at higher doses (200–800 mg/month) compared to traditional oral forms like ethinylestradiol .
Prostate Cancer Treatment
In a phase III clinical trial involving 191 patients with advanced prostate cancer, this compound was compared with cyproterone acetate. The study found a high incidence of cardiovascular complications (76%) in the this compound group. Notably, 67% experienced cardiovascular morbidity, while 9.5% faced mortality related to cardiovascular events .
Transgender Women
A study assessing the effects of this compound on transgender women indicated a higher rate of hyperprolactinemia compared to those treated with ethinylestradiol. The results showed that switching to ethinylestradiol led to decreased prolactin levels in many individuals .
Side Effects and Risks
Common side effects associated with this compound include:
- Breast tenderness
- Vaginal bleeding
- Increased risk of thromboembolic events
- Cardiovascular complications such as myocardial infarction and pulmonary embolism .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity and clinical implications of this compound:
Study/Trial | Population | Dosage | Key Findings |
---|---|---|---|
Jacobi et al. (Phase III Trial) | 191 men with prostate cancer | 100 mg/month | 76% incidence of cardiovascular complications; significant morbidity reported |
Gender-Affirming Therapy Study | Transgender women | 200–800 mg/month | Higher incidence of hyperprolactinemia compared to ethinylestradiol; decrease in prolactin levels upon switching therapies |
特性
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3/t24-,25-,26+,27+,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUMRBWIWWBGW-GVGNIZHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023003 | |
Record name | Estradiol undecylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3571-53-7 | |
Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-undecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3571-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol undecylate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol undecylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estradiol undecylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL UNDECYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N3A8MFJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。